molecular formula C21H28N4O2S2 B2930108 2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1235324-51-2

2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2930108
CAS No.: 1235324-51-2
M. Wt: 432.6
InChI Key: RLNCBDWMULOUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-thiadiazole ring conjugated to a piperidine moiety via a carbonyl linkage, with an isopropylthio-substituted phenylacetamide group. The isopropylthio group may enhance lipophilicity and membrane permeability, while the piperidinylmethyl spacer could influence target binding kinetics.

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S2/c1-14(2)28-18-6-4-16(5-7-18)12-19(26)22-13-17-8-10-25(11-9-17)21(27)20-15(3)23-24-29-20/h4-7,14,17H,8-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNCBDWMULOUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity based on current research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula : C19H26N4OS
  • IUPAC Name : this compound

Structural Features

The integration of the isopropylthio group and the thiadiazole ring significantly influences the biological properties of this compound. The thiadiazole ring is associated with various pharmacological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : A review indicated that compounds containing thiadiazole structures exhibited significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
CompoundCell LineIC50 Value (µg/mL)
2-Amino-1,3,4-thiadiazoleSK-MEL-24.27
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHCT11692.2 ± 1.8

The anticancer activity of thiadiazoles is often attributed to their ability to induce apoptosis in cancer cells through caspase activation pathways. For example, compounds were shown to activate caspases 3, 8, and 9 in MCF7 breast cancer cells .

Antimicrobial Activity

Thiadiazoles have also been reported to possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. This broad spectrum of activity includes:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibition of fungal growth has been documented in various studies .

Anti-inflammatory Effects

Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.

Study on Thiadiazole Derivatives

A systematic review assessed the biological activities of various thiadiazole derivatives. The study concluded that modifications in the structure of thiadiazoles significantly affect their biological potency. For instance, substituents at specific positions on the thiadiazole ring were correlated with enhanced anticancer activity .

Clinical Relevance

While many studies focus on in vitro evaluations, ongoing research aims to translate these findings into clinical applications. The potential for developing new therapeutic agents based on the structure of this compound is promising due to its multifaceted biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from 1,3,4-Thiadiazole Series

describes four 1,3,4-thiadiazole-acetamide derivatives with varying substituents (Table 1). While these compounds differ in heterocyclic core (1,3,4- vs. 1,2,3-thiadiazole), they share critical pharmacophoric elements:

  • Acetamide linker : Facilitates hydrogen bonding with biological targets.
  • Piperazine/piperidine moieties : Modulate solubility and conformational flexibility.

Table 1: Physicochemical and Structural Comparison

Compound ID Core Heterocycle Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 1,2,3-Thiadiazole 4-(Isopropylthio)phenyl, 4-methyl-thiadiazole N/A Not reported in evidence
4g 1,3,4-Thiadiazole 4-Chlorophenyl, 4-fluorophenylpiperazine 203–205 NH (3260 cm⁻¹), C=O (1680 cm⁻¹)
4h 1,3,4-Thiadiazole 4-Chlorophenyl, furan-2-carbonylpiperazine 180–182 NH (3245 cm⁻¹), C=O (1695 cm⁻¹)
4i 1,3,4-Thiadiazole 4-Chlorophenyl, benzylpiperidine 162–164 NH (3255 cm⁻¹), C=O (1675 cm⁻¹)

Key Observations :

  • The isopropylthio group in the target compound likely increases lipophilicity (clogP) relative to chlorophenyl or furan derivatives, which could enhance cellular uptake but reduce aqueous solubility.
Thiazole-Based Analogues

highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives synthesized via coupling reactions. Though structurally distinct (thiazole vs. thiadiazole), these compounds share:

  • Heterocyclic-carboxamide backbone : Critical for target engagement (e.g., kinase inhibition).
  • Substituent diversity : Pyridinyl and methyl groups optimize steric and electronic interactions .

Activity Comparison :

  • Thiazole derivatives in showed statistically significant bioactivity (p < 0.05–0.001) in undisclosed assays, attributed to their planar thiazole ring and pyridinyl substituents .

Research Implications and Limitations

  • Gaps : Specific data on the target compound’s bioactivity, toxicity, and pharmacokinetics are absent in the provided evidence.
  • Opportunities : Comparative studies using assays from –2 (e.g., cytotoxicity, kinase inhibition) could elucidate its mechanism. Structural optimization might involve hybridizing 1,2,3-thiadiazole motifs with piperazine substituents from to balance potency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.